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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and physiological

mechanisms by which cholecystokinin octapeptide (CCK-8) induces satiety. It is designed to be

a comprehensive resource, detailing the signaling pathways, summarizing key quantitative data

from human and animal studies, and outlining the experimental protocols used to elucidate

these functions.

Core Mechanism of Action: From Gut to Brain
Cholecystokinin (CCK) is a peptide hormone released from I-cells in the proximal small

intestine in response to the presence of nutrients, particularly fats and proteins.[1][2] The

octapeptide form, CCK-8, is the most well-studied bioactive fragment and plays a crucial role in

short-term appetite regulation. The primary mechanism of CCK-8-induced satiety involves a

gut-brain signaling axis mediated by the vagus nerve.

Upon its release, CCK-8 acts locally in a paracrine fashion on cholecystokinin 1 receptors

(CCK1R) located on the terminals of vagal afferent neurons that innervate the gastrointestinal

tract.[3][4] This binding event triggers a cascade of intracellular signaling events within these

neurons, leading to their depolarization and the generation of action potentials.

These neural signals are then transmitted to the nucleus of the solitary tract (NTS) in the

brainstem, a key integration center for visceral sensory information.[4][5] The NTS, in turn,

projects to other brain regions, including the hypothalamus, which are involved in the central
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regulation of food intake and energy homeostasis.[5] This signaling cascade ultimately results

in the sensation of fullness and the termination of a meal.

In addition to this direct neural pathway, CCK-8 also contributes to satiety by slowing gastric

emptying, thereby enhancing gastric distension, another important satiety signal.[6][7][8] This

effect is also mediated, at least in part, by CCK1R activation.[6]

Signaling Pathway of CCK-8 in Vagal Afferent Neurons
The binding of CCK-8 to the CCK1R, a G-protein coupled receptor, on vagal afferent neurons

initiates a complex intracellular signaling cascade. Activation of the CCK1R can couple to

multiple G-proteins, including Gq and Gs, leading to the activation of downstream effectors.

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC).[9]

Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to an increase in

cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9]

These pathways converge to modulate ion channel activity, leading to neuronal depolarization.

A key event is the activation of a Ca2+-activated chloride channel, for which Anoctamin 2

(Ano2/TMEM16B) has been identified as a major contributor, resulting in a chloride ion efflux

and subsequent depolarization.[10]
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Caption: CCK-8 signaling cascade in vagal afferent neurons.
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Quantitative Data on CCK-8 Induced Satiety
Numerous studies have quantified the effects of CCK-8 on food intake in both humans and

animal models. The following tables summarize key findings.

Table 1: Effects of CCK-8 on Food Intake in Humans
Study
Participants

CCK-8 Dose
Route of
Administration

Reduction in
Food/Energy
Intake

Reference

Healthy Men
0.33, 0.66, 2.0

ng/kg/min

Intravenous

Infusion

Dose-dependent

reduction in

energy intake.

[11]

Healthy Men 1.8 pmol/kg/min
Intravenous

Infusion

Increased

fullness and

decreased desire

to eat, leading to

reduced energy

intake.

[12]

Older and Young

Adults

Low and High

Doses

Intravenous

Infusion

7.7% (low dose)

and 35.2% (high

dose)

suppression of

energy intake.

[13]

Table 2: Effects of CCK-8 on Food Intake in Rodents
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Animal Model CCK-8 Dose
Route of
Administration

Reduction in
Food Intake

Reference

Rats
0.45, 0.9, 1.8,

3.6 nmol/kg
Intraperitoneal

Dose-dependent

reduction in meal

size.

[14]

Rats
0.6, 1.8, 5.2

nmol/kg
Intraperitoneal

Dose-dependent

reduction in 1-

hour dark-phase

food intake

(35%, 49%, and

51%

respectively).

[15]

Rats
5 µg/kg (4.4

nmol/kg)
Intraperitoneal

Reduced fasting-

induced

hyperphagia.

[16]

Experimental Protocols
The following sections detail common methodologies used in the study of CCK-8 and satiety.

Human Studies: Intravenous Infusion and Food Intake
Measurement
A common experimental design to assess the satiating effect of CCK-8 in humans involves the

following steps:

Participant Recruitment: Healthy volunteers are recruited and screened for

inclusion/exclusion criteria.

Fasting: Participants typically fast overnight prior to the study day.

Catheterization: An intravenous catheter is inserted for the infusion of CCK-8 or a saline

control.
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Infusion: A continuous intravenous infusion of CCK-8 at a specific dose (e.g., 0.33-2.0

ng/kg/min) or saline is administered over a set period (e.g., 120 minutes).[11]

Appetite Ratings: Subjective ratings of hunger, fullness, and desire to eat are periodically

collected using visual analog scales.

Test Meal: After a predetermined infusion period (e.g., 90 minutes), participants are

presented with a buffet-style meal and instructed to eat until comfortably full.[11]

Quantification of Food Intake: The amount and type of food consumed are carefully

measured to calculate total energy and macronutrient intake.
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Caption: Workflow for a typical human CCK-8 infusion study.

Animal Studies: Intraperitoneal Injection and Meal
Pattern Analysis
In rodent models, the satiating effects of CCK-8 are often investigated using the following

protocol:
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Animal Acclimatization: Rats or mice are individually housed and acclimatized to the testing

environment and diet.

Fasting (Optional): Depending on the study design, animals may be fasted for a period (e.g.,

48 hours) to induce hyperphagia.[16]

Injection: Animals receive an intraperitoneal (i.p.) injection of CCK-8 at various doses (e.g.,

0.6-5.2 nmol/kg) or a vehicle control.[15]

Food Presentation: Immediately following the injection, animals are presented with a pre-

weighed amount of food.

Food Intake Measurement: Food intake is measured at specific time points (e.g., 1, 2, 4

hours) by weighing the remaining food.

Meal Pattern Analysis: For more detailed analysis, automated systems can be used to

monitor the microstructure of eating behavior, including meal size, meal duration, and inter-

meal intervals.[15]

Interactions with Other Satiety Signals
The satiety effect of CCK-8 is not an isolated event but is integrated with other hormonal and

neural signals.

Leptin: The adipocyte-derived hormone leptin has been shown to enhance the sensitivity to

the satiating effects of CCK.[17][18] This interaction is thought to occur at the level of the

vagal afferent neurons, many of which express receptors for both CCK and leptin.[17]

GLP-1: Glucagon-like peptide-1 (GLP-1) is another gut hormone with potent satiety effects.

While both CCK-8 and GLP-1 contribute to the reduction of food intake, studies on their

interaction have yielded mixed results, with some suggesting additive rather than synergistic

effects at the doses tested.[12][19] Novel hybrid peptides combining CCK-8 and GLP-1

agonism are being explored for their therapeutic potential.[20][21]
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Caption: Integration of CCK-8 with other satiety signals.

Conclusion and Future Directions
CCK-8 is a key physiological regulator of satiety, acting through a well-defined gut-brain axis.

Its mechanism of action, centered on the activation of CCK1R on vagal afferent neurons, has

been extensively studied. The development of CCK1R agonists for the treatment of obesity has

been an area of interest, although challenges related to efficacy and potential side effects have

been encountered.[1][4] Future research may focus on developing biased agonists or positive

allosteric modulators of the CCK1R to selectively engage the satiety pathway while minimizing

off-target effects.[3][4] Furthermore, a deeper understanding of the interplay between CCK-8

and other metabolic hormones will be crucial for the development of effective combination

therapies for obesity and related metabolic disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1639644?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5485878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992613/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2021.684656/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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